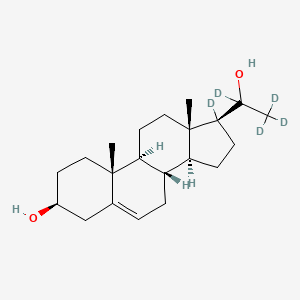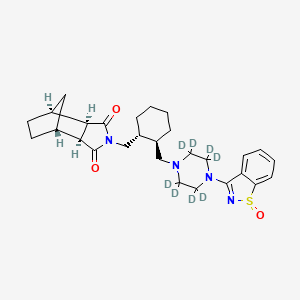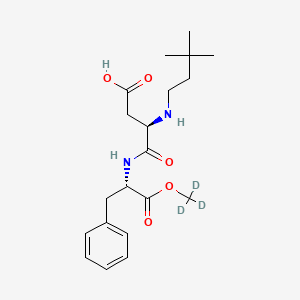
Tolbutamide-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tolbutamide-13C is a labeled variant of Tolbutamide, a first-generation sulfonylurea used primarily as an oral antihyperglycemic agent for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study the compound’s behavior and interactions at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tolbutamide-13C typically involves the incorporation of the carbon-13 isotope into the molecular structure of Tolbutamide. One common method is to start with a carbon-13 labeled precursor, such as carbon-13 labeled urea or carbon-13 labeled butylamine, and then follow the standard synthetic route for Tolbutamide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
- Mixing the carbon-13 labeled precursor with other reactants in a controlled environment.
- Using supercritical fluid techniques to form a supercritical mixture.
- Expanding the supercritical mixture to obtain the this compound particles .
Analyse Chemischer Reaktionen
Types of Reactions
Tolbutamide-13C undergoes various chemical reactions, including:
Oxidation: Tolbutamide can be oxidized to form hydroxymethyltolbutamide and carboxytolbutamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products
Oxidation: Hydroxymethyltolbutamide and carboxytolbutamide.
Reduction: Reduced derivatives of Tolbutamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tolbutamide-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed molecular studies. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular interactions and structural elucidation.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Tolbutamide in the body.
Industry: Employed in the development of new drugs and analytical methods
Wirkmechanismus
Tolbutamide-13C exerts its effects by stimulating the release of insulin from the beta cells of the pancreas. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. This results in the depolarization of the cell membrane and the opening of calcium channels, which triggers the release of insulin. The increased insulin levels help lower blood glucose levels by promoting glucose uptake in peripheral tissues and reducing glucose production in the liver .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetohexamide
- Chlorpropamide
- Tolazamide
Uniqueness
Tolbutamide-13C is unique due to its carbon-13 labeling, which allows for advanced analytical studies using NMR spectroscopy. This labeling provides detailed insights into the compound’s molecular interactions and behavior, which is not possible with the non-labeled variants .
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
271.34 g/mol |
IUPAC-Name |
1-(113C)butyl-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i9+1 |
InChI-Schlüssel |
JLRGJRBPOGGCBT-QBZHADDCSA-N |
Isomerische SMILES |
CCC[13CH2]NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


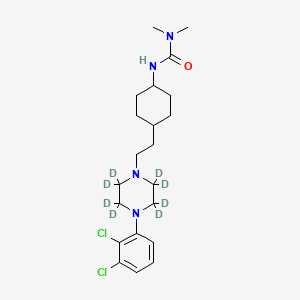
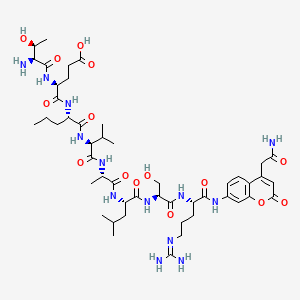
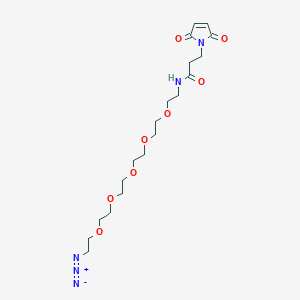
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[(E)-[(1R,9S,12S,14R,15R,16E,18R,19S,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-14,19,30-trimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10-trioxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-20-ylidene]amino]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12418235.png)
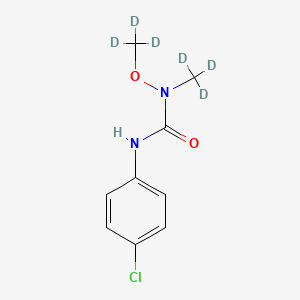
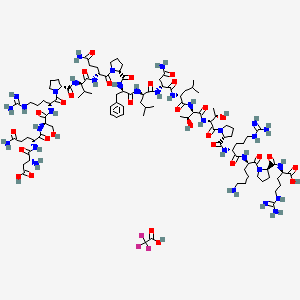
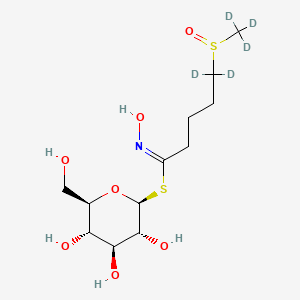
![1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
